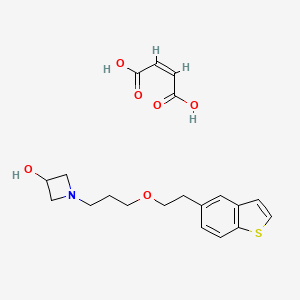

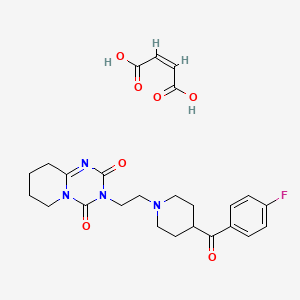

依多奈匹克马来酸盐

描述

Edonerpic maleate, also known as T-817, is a neuroprotectant . It is an orally available neurotrophic agent being developed for the treatment of Alzheimer’s disease . It reportedly activates sigma receptors . The compound has been reported in various cell-based and preclinical models to protect neurons against Aβ-induced neurotoxicity and memory deficits .

Molecular Structure Analysis

Edonerpic maleate has a chemical formula of C20H25NO6S . Its exact mass is 291.13 and its molecular weight is 407.481 .

Chemical Reactions Analysis

Edonerpic maleate has been found to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma . It exerts protective activity when added within 2 hours following injury .

Physical And Chemical Properties Analysis

Edonerpic maleate is a low molecular-weight compound . It has a chemical formula of C20H25NO6S, an exact mass of 291.13, and a molecular weight of 407.481 .

科学研究应用

- Edonerpic maleate has been found to accelerate motor function recovery after brain damage, such as stroke . It facilitates experience-driven synaptic glutamate AMPA receptor delivery, resulting in the acceleration of motor function recovery after motor cortex cryoinjury in mice .

- The compound is administered orally . It binds to collapsin-response-mediator-protein 2 (CRMP2) and its effect is observed in a training-dependent manner through cortical reorganization .

- The results show that edonerpic maleate enhanced motor function recovery from internal capsule hemorrhage in nonhuman primates .

- Edonerpic maleate has been tested for its efficacy and safety for patients with mild to moderate Alzheimer’s disease . It is known to protect against neurotoxic effects, preserve synapses, and improve memory deficits in preclinical models related to Alzheimer’s disease .

- In a randomized phase 2 clinical trial, patients were treated with edonerpic for 52 weeks . However, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo .

- The trial concluded that edonerpic has not demonstrated clinical proof of concept in Alzheimer’s disease .

- Edonerpic maleate has been found to increase hippocampal neurogenesis . It prevents granule cell loss induced by amyloid-β (1-40) and improves performance in the distance movement, random reward place search, and place learning tasks in rats .

- The compound is administered orally at a dose of 8.4 mg/kg per day .

- The results show that it ameliorates Aβ40-induced spatial learning impairments in a rat model of Alzheimer’s disease .

Neuroscience - Recovery from Brain Damage

Neurology - Alzheimer’s Disease

Neurogenesis

安全和危害

In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and vomiting . Edonerpic maleate appeared to be safe and tolerable, with expected gastrointestinal symptoms occurring early .

属性

IUPAC Name |

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUCYBFCLXANSO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-817 maleate | |

CAS RN |

519187-97-4 | |

| Record name | T-817 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-817 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)

![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)